2,2,5-Trimethyl-1,3-dioxolan-4-one

Catalog No.
S3424607
CAS No.
4158-85-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5-Trimethyl-1,3-dioxolan-4-one

CAS Number

4158-85-4

Product Name

2,2,5-Trimethyl-1,3-dioxolan-4-one

IUPAC Name

2,2,5-trimethyl-1,3-dioxolan-4-one

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3

InChI Key

ZIGSKLATJCEJNN-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(O1)(C)C

Canonical SMILES

CC1C(=O)OC(O1)(C)C

2,2,5-Trimethyl-1,3-dioxolan-4-one is a chiral building block derived from the protection of lactic acid with acetone. This structure serves two primary functions: as a stable, ready-to-use source of lactic acid's stereocenter for asymmetric organic synthesis, and as a specialized monomer for the ring-opening polymerization of functional polyesters like polylactic acid (PLA). [REFS-1, REFS-2] Its utility stems from the acetonide (isopropylidene) protecting group, which masks the reactive hydroxyl and carboxylic acid functionalities of the parent molecule, enabling specific chemical transformations and polymerization routes that are incompatible with unprotected lactic acid.

Direct substitution with unprotected lactic acid fails in many synthetic contexts because its free hydroxyl and carboxylic acid groups interfere with a wide range of reagents, including organometallics, strong bases, and hydrides. Simple esters like ethyl lactate, while protected at the carboxyl group, remain susceptible to hydrolysis or transesterification and do not protect the hydroxyl group. 2,2,5-Trimethyl-1,3-dioxolan-4-one provides a robust, bifunctionally-protected form of lactic acid that is stable under various reaction conditions, thereby saving multiple protection/deprotection steps, preventing unwanted side reactions, and enabling high-fidelity incorporation of the chiral lactate unit into complex molecules and polymers. [REFS-1, REFS-2]

Superior Stereochemical Control for High-Crystallinity Polylactic Acid (PLA)

The use of 2,2,5-trimethyl-1,3-dioxolan-4-one with a binary organocatalytic system enables the synthesis of highly isotactic polylactic acid (PLA) with minimal epimerization. [1] This method achieved a probability of meso dyad (Pm), a measure of stereoregularity, of 0.92. In contrast, many conventional catalysts for the ring-opening polymerization of lactide can cause epimerization, reducing stereoregularity and hindering the final polymer's crystallinity. Blending enantiomeric PLA chains made via this method results in a stereocomplex with a high melting temperature (Tm) of 195.1 °C, indicating superior thermal properties compared to standard amorphous or semi-crystalline PLA. [1]

Evidence DimensionPolymer Stereoregularity & Thermal Properties
Target Compound DataProduces PLA with stereoregularity (Pm) of 0.92, leading to a stereocomplex with a melting temperature (Tm) of 195.1 °C.
Comparator Or BaselineConventional polymerization of lactide, which can suffer from catalyst-induced epimerization, leading to lower stereoregularity and reduced thermal properties.
Quantified DifferenceAchieves a high Pm of 0.92 and a high Tm of 195.1 °C, indicative of enhanced crystallinity.
ConditionsRing-opening polymerization of chiral 2,2,5-trimethyl-1,3-dioxolan-4-one using a binary organocatalyst system under mild conditions.

For materials science applications, this compound is a direct precursor to PLA with enhanced thermal stability and mechanical properties, which are critical for durable bioplastics and biomedical devices.

Process Advantage: Cleaner Polymerization via Acetone Byproduct vs. Formaldehyde

When used as a monomer, 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX) undergoes polymerization with the release of acetone, a volatile and relatively benign byproduct. [1] In contrast, the closely related monomer 1,3-dioxolan-4-one (MeDOX), derived from lactic acid and formaldehyde, releases formaldehyde during polymerization. The released formaldehyde can be incorporated into the polymer backbone, creating undesirable ester-acetal bridges. This side reaction complicates the polymer structure and can negatively impact material properties and degradation behavior. [1] The use of Me3DOX ensures a cleaner polymerization process, leading to a more regular and well-defined polyester chain.

Evidence DimensionPolymerization Byproduct and Polymer Structure Integrity
Target Compound DataReleases acetone as a byproduct, leading to a clean poly(lactic acid) backbone.
Comparator Or Baseline1,3-dioxolan-4-one (MeDOX) releases formaldehyde, which can incorporate into the polymer chain, creating defects.
Quantified DifferenceQualitative but critical difference in byproduct reactivity, avoiding the formation of ester-acetal bridges in the final polymer.
ConditionsOrganocatalyzed, solvent-free ring-opening polymerization at 100 °C.

This ensures higher reproducibility and yields a polymer with a predictable structure, which is crucial for applications requiring consistent material properties and degradation profiles.

Enabling Chiral Synthesis: A Robust Protecting Group for Incompatible Reactions

The 1,3-dioxolan-4-one structure serves as a robust protecting group for the simultaneous protection of the hydroxyl and carboxyl groups of lactic acid. [1] This protection allows the alpha-carbon to be deprotonated to form a chiral enolate, which can then react with various electrophiles with high diastereoselectivity. This reactivity is impossible with unprotected lactic acid due to its acidic protons. Furthermore, the acetonide group is stable under conditions where simple esters might be cleaved (e.g., strongly basic conditions), making it a more versatile building block for complex, multi-step syntheses. [2] Subsequent removal of the protecting group yields optically active products.

Evidence DimensionReaction Compatibility and Synthetic Utility
Target Compound DataStable to various reagents (e.g., non-nucleophilic bases), allowing for selective reactions like enolate formation at the alpha-position.
Comparator Or BaselineUnprotected Lactic Acid (incompatible with organometallics/strong bases) or Simple Esters (susceptible to hydrolysis/transesterification).
Quantified DifferenceEnables synthetic pathways (e.g., asymmetric alkylation via enolates) that are inaccessible with the comparators.
ConditionsAsymmetric synthesis involving deprotonation with bases like lithium diisopropylamide (LDA) followed by reaction with electrophiles.

For synthetic chemists, this compound saves steps and expands the range of possible reactions, justifying its procurement over cheaper but less functional alternatives like lactic acid or its simple esters.

Precursor for High-Performance Bioplastics and Biomedical Materials

This compound is the indicated choice for synthesizing polylactic acid (PLA) where high crystallinity and thermal stability are critical performance requirements. The ability to produce highly isotactic PLA leads to materials with superior mechanical strength and a higher melting point, making it suitable for durable packaging, implantable medical devices, and tissue engineering scaffolds. [1]

Monomer for Defect-Free Functional Copolymers

In applications requiring the synthesis of well-defined copolymers based on lactic acid, this monomer offers a distinct process advantage. By releasing acetone instead of reactive formaldehyde during polymerization, it ensures the integrity of the polymer backbone, which is essential for creating materials with predictable degradation kinetics and functionality. [2]

Chiral Building Block in Multi-Step Pharmaceutical Synthesis

This compound should be selected when a chiral lactate moiety needs to be incorporated into a complex molecule under conditions that are incompatible with free hydroxyl or carboxyl groups. Its stability allows it to be carried through multiple synthetic steps before a final deprotection, streamlining the synthesis of optically pure pharmaceutical intermediates.

XLogP3

0.9

Dates

Last modified: 04-14-2024

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